1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole
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Overview
Description
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. It features a triazole ring substituted with difluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole typically involves the introduction of difluoromethyl and iodine groups onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluoromethylation reagents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of transition metal catalysts to facilitate the difluoromethylation reaction under controlled conditions .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the iodine group, potentially leading to the formation of different triazole derivatives.
Substitution: The iodine group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The iodine group can participate in various chemical reactions, further modulating the compound’s activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-iodo-1H-1,2,3-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
1-(Difluoromethyl)-5-bromo-1H-1,2,3-triazole:
Properties
Molecular Formula |
C3H2F2IN3 |
---|---|
Molecular Weight |
244.97 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-iodotriazole |
InChI |
InChI=1S/C3H2F2IN3/c4-3(5)9-2(6)1-7-8-9/h1,3H |
InChI Key |
LYEGBNDAPZVYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=N1)C(F)F)I |
Origin of Product |
United States |
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